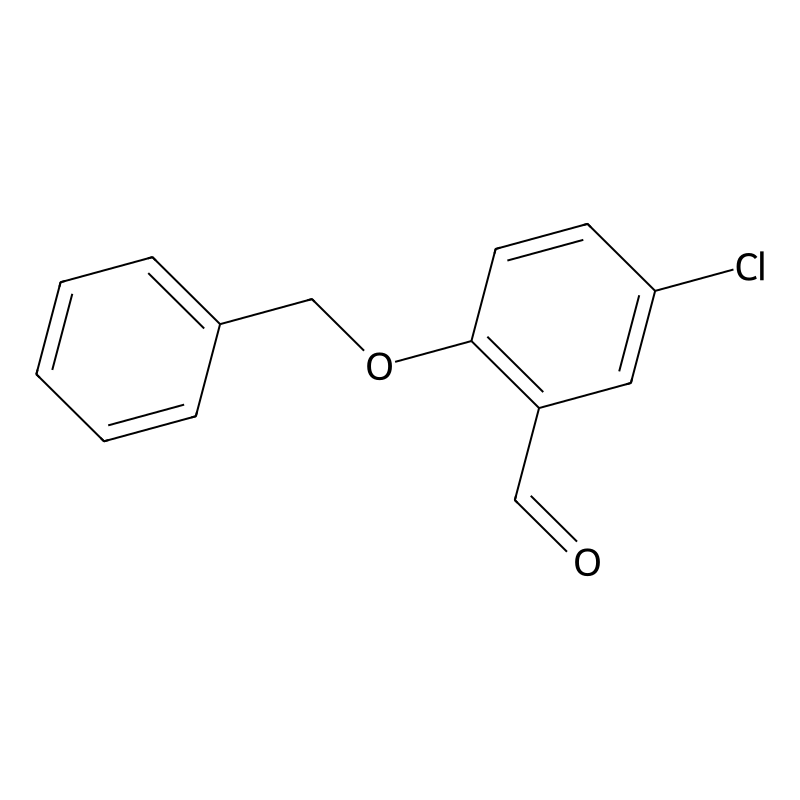

2-(Benzyloxy)-5-chlorobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis

-(Benzyloxy)-5-chlorobenzaldehyde is an aromatic aldehyde, and its synthesis has been reported in various scientific publications. One common method involves the Vilsmeier-Haack reaction, which utilizes formamide, phosphorus oxychloride, and N,N-dimethylaniline to introduce the formyl group (CHO) at the desired position on the aromatic ring.

Potential Applications:

- Precursor for pharmaceuticals and other bioactive compounds: This compound can serve as a valuable building block for the synthesis of diverse molecules with potential therapeutic applications. By modifying the functional groups or adding additional moieties, researchers can create new compounds with desired biological activities, such as anti-cancer, anti-inflammatory, or anti-bacterial properties.

- Material science applications: 2-(Benzyloxy)-5-chlorobenzaldehyde may hold potential for applications in material science due to the presence of the electron-withdrawing chlorine atom and the bulky benzyloxy group. These features can influence the self-assembly properties and interactions with other molecules, making it a candidate for the development of novel materials with specific functionalities. []

2-(Benzyloxy)-5-chlorobenzaldehyde is an organic compound with the molecular formula C₁₄H₁₁ClO₂. It is classified as a benzaldehyde derivative, characterized by a benzene ring substituted with a benzyloxy group at the second position and a chlorine atom at the fifth position. This unique structure contributes to its reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry .

Research suggests that 2-(Benzyloxy)-5-chlorobenzaldehyde exhibits anti-cancer properties. Studies have shown it to induce apoptosis (programmed cell death) in human leukemia cells (HL-60 cells) []. However, the specific mechanism of action by which it achieves this remains unclear and requires further investigation.

- Oxidation: 2-(Benzyloxy)-5-chlorobenzaldehyde can be oxidized to form the corresponding carboxylic acid using agents like potassium permanganate or chromium trioxide in acidic conditions.

- Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Nucleophilic Substitution: The chlorine atom can undergo nucleophilic aromatic substitution, allowing for the introduction of other nucleophiles .

Research indicates that 2-(Benzyloxy)-5-chlorobenzaldehyde exhibits promising biological activities. It has been explored for its potential anticancer properties, with studies suggesting that modifications to the benzyloxy moiety can significantly influence its potency against cancer cells. The compound's structure-activity relationship (SAR) has shown that variations can enhance its effectiveness, making it a candidate for further medicinal development .

The synthesis of 2-(Benzyloxy)-5-chlorobenzaldehyde typically involves several steps:

- Starting Materials: The process begins with 5-chlorosalicylaldehyde and benzyl bromide.

- Reaction Conditions: The reaction is conducted in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide under reflux conditions.

- Procedure: The 5-chlorosalicylaldehyde is reacted with benzyl bromide to yield the desired product through nucleophilic substitution .

2-(Benzyloxy)-5-chlorobenzaldehyde has various applications across multiple domains:

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

- Medicinal Chemistry: The compound is utilized in developing pharmaceutical compounds, particularly those targeting cancer and antimicrobial activity.

- Material Science: It can be employed in synthesizing polymers and materials with specific properties .

Studies investigating the interactions of 2-(Benzyloxy)-5-chlorobenzaldehyde with biological targets are ongoing. Its unique structure allows it to interact differently with various biomolecules compared to other similar compounds. Research into its mechanism of action continues to reveal insights into how structural modifications can enhance or alter its biological efficacy .

Several compounds share structural similarities with 2-(Benzyloxy)-5-chlorobenzaldehyde, each possessing unique properties:

| Compound Name | Key Differences |

|---|---|

| 2-(Benzyloxy)benzaldehyde | Lacks the chlorine substituent, affecting reactivity |

| 5-Chlorosalicylaldehyde | Lacks the benzyloxy group, influencing solubility |

| 2-(Benzyloxy)-5-nitrobenzaldehyde | Contains a nitro group instead of chlorine |

| 2-((4-Chlorobenzyl)oxy)benzaldehyde | Similar structure but different substituents |

| 3-(Benzyloxy)-5-chlorobenzaldehyde | Variation in position of substituents |

The uniqueness of 2-(Benzyloxy)-5-chlorobenzaldehyde lies in its combination of both benzyloxy and chlorine substituents, which together enhance its reactivity and potential applications in synthetic and medicinal chemistry .

Williamson Ether Synthesis from 5-Chlorosalicylaldehyde

The Williamson ether synthesis represents the most fundamental and widely employed methodology for the preparation of 2-(Benzyloxy)-5-chlorobenzaldehyde from 5-chlorosalicylaldehyde precursors [1] [2]. This classical approach involves the nucleophilic substitution reaction between an alkoxide ion and an alkyl halide via an SN2 mechanism [1] [3]. The reaction proceeds through the deprotonation of the phenolic hydroxyl group in 5-chlorosalicylaldehyde using a strong base, followed by nucleophilic attack on benzyl bromide or benzyl chloride [2].

The general reaction mechanism involves the formation of a phenoxide ion through treatment of 5-chlorosalicylaldehyde with bases such as sodium hydride, potassium carbonate, or sodium hydroxide [1] [4]. The phenoxide acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide in a concerted SN2 mechanism [2]. This reaction demonstrates excellent compatibility with aldehyde functionalities and provides reliable yields in the range of seventy-five to ninety-five percent under optimized conditions [5].

The classical Williamson synthesis typically employs potassium carbonate as the base in acetone or dimethylformamide as the solvent system [6] [7]. Temperature optimization studies have shown that reactions conducted at elevated temperatures of sixty to eighty degrees Celsius provide enhanced reaction rates while maintaining excellent selectivity [5] [7]. Reaction times generally range from eight to twenty-four hours, with complete conversion monitored through thin-layer chromatography analysis [7].

Substrate scope investigations have demonstrated that the Williamson ether synthesis shows broad tolerance for various benzyl halide derivatives [8] [9]. Both benzyl bromide and benzyl chloride can be employed as alkylating agents, though bromide derivatives typically provide superior reaction rates due to their enhanced leaving group ability [2]. The methodology demonstrates excellent regioselectivity, with exclusive ether formation at the ortho-position relative to the aldehyde functionality [6].

Dakin Oxidation Approaches

While the Dakin oxidation traditionally serves as a method for converting aldehydes to phenols [10] [11], recent investigations have explored its potential application in synthetic routes leading to benzyloxy-substituted benzaldehydes. The Dakin oxidation proceeds through a two-step mechanism involving nucleophilic attack of hydrogen peroxide on the carbonyl carbon, followed by aryl migration and hydrolysis [10] [12].

The classical Dakin reaction requires ortho- or para-hydroxylated phenyl aldehydes as substrates, utilizing hydrogen peroxide in basic media [10] [11]. The reaction mechanism begins with nucleophilic addition of a hydroperoxide ion to the carbonyl carbon, forming a tetrahedral intermediate [12]. Subsequent collapse of this intermediate causes 1,2-aryl migration, hydroxide elimination, and formation of a phenyl ester intermediate [10]. Final hydrolysis under basic conditions yields the corresponding phenol and carboxylic acid products [12].

Recent advances in Dakin oxidation methodology have focused on the development of transition metal-free protocols that operate under aerobic conditions [12]. These methodologies eliminate the need for toxic or hazardous reagents and demonstrate compatibility with water-based solvent systems [12]. Temperature optimization studies indicate that reactions can be conducted at room temperature with appropriate catalyst selection [12].

Modern Synthetic Strategies

Potassium Carbonate-Mediated Synthesis in Dimethylformamide

The potassium carbonate-mediated synthesis in dimethylformamide represents a significant advancement in the preparation of 2-(Benzyloxy)-5-chlorobenzaldehyde, offering enhanced reaction efficiency and improved operational simplicity [6] [5] [7]. This methodology employs dimethylformamide as both solvent and reaction medium, providing superior solvating properties for both organic and inorganic components [7] [13].

The reaction proceeds through initial deprotonation of the phenolic substrate using potassium carbonate, which serves as a mild yet effective base [7] [14]. The choice of dimethylformamide as solvent provides several advantages, including excellent solubility for both starting materials and products, thermal stability at elevated reaction temperatures, and minimal side product formation [7]. Reaction conditions typically involve heating the reaction mixture to reflux temperatures of one hundred to one hundred twenty degrees Celsius for durations ranging from six to twelve hours [5] [7].

Optimization studies have demonstrated that the stoichiometry of potassium carbonate significantly influences reaction outcomes [5] [7]. Typically, one equivalent of base per hydroxyl group provides optimal results, though slight excess quantities can enhance reaction rates without compromising selectivity [7]. The addition of potassium iodide as a catalytic additive has been shown to accelerate reaction rates through in situ formation of benzyl iodide, which demonstrates enhanced reactivity compared to the corresponding bromide or chloride derivatives [5].

Product isolation and purification involve standard aqueous workup procedures followed by column chromatography [7]. The dimethylformamide solvent can be efficiently removed through aqueous extraction, leaving the crude product suitable for further purification [7]. Typical yields range from eighty to ninety-five percent, with product purity exceeding ninety-eight percent following chromatographic purification [5].

Catalytic Approaches

Modern catalytic methodologies have emerged as powerful alternatives to traditional stoichiometric approaches for the synthesis of benzyloxy-substituted benzaldehydes [5] [15] [16]. These approaches offer advantages in terms of atom economy, reaction selectivity, and environmental sustainability [15] [16].

Palladium-catalyzed methodologies represent one of the most significant advances in this area [17] [5]. Suzuki-Miyaura cross-coupling reactions have been employed to construct carbon-carbon bonds in benzyloxy-benzaldehyde derivatives [5]. The methodology utilizes tetrakis(triphenylphosphine)palladium as catalyst in conjunction with aqueous cesium carbonate in dimethylformamide solvent systems [5]. This approach demonstrates excellent functional group tolerance and provides access to products in yields ranging from seventy-five to ninety-three percent [5].

Copper-catalyzed synthetic strategies have demonstrated exceptional utility in protecting group installation reactions [15] . These methodologies employ copper acetylacetonate catalysts in toluene solvent systems at temperatures of sixty to eighty degrees Celsius . The copper-catalyzed approach demonstrates very high selectivity and provides yields in the range of seventy to eighty-five percent .

Photocatalytic methodologies represent an emerging area of investigation for benzyloxy compound synthesis [15] . These approaches utilize iridium-based photocatalysts under visible light irradiation in dimethyl sulfoxide solvent systems . The photocatalytic approach operates at ambient temperature and demonstrates good selectivity, providing yields of sixty to ninety percent .

Iron-based catalytic systems have been developed for redox protection strategies . These catalysts enable oxidative protection reactions using air as a green oxidant, with iron supported on alumina and zirconia showing high activity and selectivity . The methodology demonstrates moderate yields of sixty-five to eighty-five percent with low environmental impact .

Purification and Analytical Methods

The purification of 2-(Benzyloxy)-5-chlorobenzaldehyde requires careful consideration of the compound's physical and chemical properties to achieve high purity and recovery [19] [20] [21]. Column chromatography represents the most widely employed purification technique, utilizing silica gel as the stationary phase with various organic solvent combinations as mobile phases [19] [21] .

Standard column chromatography procedures employ silica gel (60-120 mesh) with gradient elution systems [19] [21]. Initial elution typically utilizes petroleum ether or hexanes to remove non-polar impurities, followed by increasing concentrations of ethyl acetate to elute the desired product [19] [21]. Optimal solvent ratios range from petroleum ether/ethyl acetate (20:1) for initial washing to (3:1) for product elution [19] . Thin-layer chromatography monitoring using silica gel plates with fluorescent indicator facilitates fraction collection and purity assessment [23] [21].

Recrystallization methods provide an alternative purification approach, particularly suitable for compounds with favorable crystallization properties [20] [24]. The selection of appropriate recrystallization solvents depends on the solubility characteristics of both the desired product and potential impurities [20]. Common recrystallization solvent systems include dichloromethane/hexanes, ethanol/water, and acetone/water combinations [20]. Temperature-controlled crystallization protocols involve dissolution at elevated temperatures followed by controlled cooling to promote crystal formation [20].

Advanced purification techniques include preparative high-performance liquid chromatography for samples requiring exceptional purity [25] [24]. This methodology employs reversed-phase columns with acetonitrile/water or methanol/water mobile phase systems [24]. Detection is typically accomplished through ultraviolet absorption at wavelengths of 254 nm or 280 nm, corresponding to the aromatic chromophore systems [24].

Analytical characterization of 2-(Benzyloxy)-5-chlorobenzaldehyde employs a comprehensive suite of spectroscopic and spectrometric techniques [26] [27] [28]. Nuclear magnetic resonance spectroscopy provides detailed structural information, with proton NMR revealing characteristic signals for the aldehyde proton at approximately 10 ppm, aromatic protons in the range of 7-8 ppm, and benzyl methylene protons at approximately 5 ppm [28] [29]. Carbon-13 NMR spectroscopy confirms the presence of the aldehyde carbonyl carbon at approximately 190 ppm and aromatic carbons in the 110-160 ppm range [28].

Infrared spectroscopy analysis reveals characteristic absorption bands for key functional groups [30] [31] [32]. The aldehyde carbonyl stretch appears as a strong absorption at approximately 1685-1695 cm⁻¹ [30] [32]. Aromatic carbon-hydrogen stretching occurs in the range of 3030-3080 cm⁻¹, while aliphatic carbon-hydrogen stretching of the benzyl group appears at 2850-2960 cm⁻¹ [31] [32]. The carbon-oxygen stretching of the ether linkage produces characteristic absorption in the 1200-1300 cm⁻¹ region [31].

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis [33] [34] [35]. Electron ionization mass spectrometry typically shows the molecular ion peak at m/z 246, corresponding to the molecular formula C₁₄H₁₁ClO₂ [26] [34]. Characteristic fragmentation includes loss of the benzyl group (m/z 155) and formation of tropylium ion (m/z 91) [33] [34]. High-resolution mass spectrometry enables precise molecular formula determination and detection of trace impurities [35].

Green Chemistry Considerations in Synthesis

The implementation of green chemistry principles in the synthesis of 2-(Benzyloxy)-5-chlorobenzaldehyde represents a critical consideration for sustainable chemical manufacturing [36] [37] [38]. The twelve principles of green chemistry provide a framework for evaluating and improving synthetic methodologies to minimize environmental impact while maintaining synthetic efficiency [37] [38].

Solvent selection plays a crucial role in green chemistry implementation [36] [37] [39]. Traditional organic solvents such as dichloromethane, chloroform, and benzene pose significant environmental and health concerns [38]. Alternative solvent systems include water-based protocols, ionic liquids, and renewable solvents derived from biomass [36] [37]. Solvent-free methodologies utilizing mechanochemical approaches or solid-state reactions eliminate solvent waste entirely [36] [39].

Atom economy considerations focus on maximizing the incorporation of starting materials into the final product while minimizing waste generation [37] [38]. The Williamson ether synthesis demonstrates excellent atom economy, with the only byproduct being an alkali metal halide salt [2] [37]. Catalytic methodologies further enhance atom economy by reducing the stoichiometric requirements for reagents [15] [16].

Energy efficiency improvements include the implementation of microwave-assisted synthesis, which significantly reduces reaction times and energy consumption [40] [37]. Microwave heating provides selective heating of polar molecules, enabling rapid temperature elevation and enhanced reaction kinetics [40]. Reaction times can be reduced from hours to minutes while maintaining comparable yields [40].

Waste minimization strategies focus on reducing both the volume and toxicity of waste streams [37] [38]. This includes the use of recyclable catalysts, implementation of continuous flow processes, and development of reaction cascades that minimize intermediate isolation [38]. Aqueous workup procedures using environmentally benign extraction solvents further reduce waste generation [37].

The environmental factor metric provides a quantitative assessment of waste generation per unit of product formed [36] [38]. Traditional batch processes typically demonstrate environmental factors in the range of 5-25, while optimized green chemistry approaches can achieve values below 5 [36]. Mechanochemical synthesis using ball milling demonstrates exceptional environmental factors of 0.1-0.3 [36].

Renewable feedstock utilization represents an emerging area of green chemistry implementation [36] [37]. This includes the use of bio-based benzyl donors derived from lignin degradation and phenolic substrates obtained from renewable biomass sources [36]. These approaches contribute to the development of sustainable chemical supply chains while reducing dependence on petrochemical feedstocks [37].

Catalytic efficiency considerations focus on the development of catalyst systems that operate under mild conditions with high turnover numbers [15] [16]. Heterogeneous catalysts offer advantages in terms of catalyst recovery and reuse, reducing overall process costs and environmental impact [15]. Single-use catalytic systems should demonstrate high activity to minimize catalyst loading requirements [16].

Real-time monitoring and process control technologies enable optimization of reaction conditions to minimize waste generation and energy consumption [37]. In situ spectroscopic monitoring allows for precise endpoint determination, preventing over-reaction and side product formation [37]. Automated process control systems can adjust reaction parameters in response to real-time feedback, optimizing both efficiency and selectivity [37].